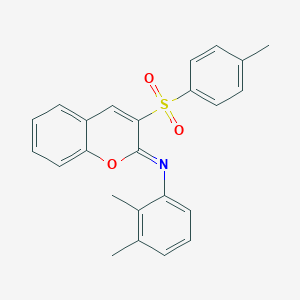

![molecular formula C19H15BrO5 B2897155 Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300557-11-3](/img/structure/B2897155.png)

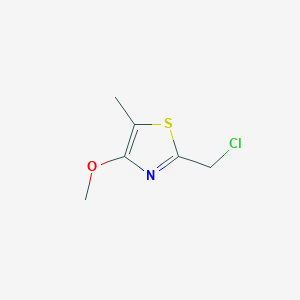

Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate, also known as BRD0705, is a small molecule inhibitor that has been developed to target certain proteins in the human body. This molecule has been extensively studied for its potential use in scientific research, particularly in the field of cancer research.

科学的研究の応用

Orexin Receptor Mechanisms

The study by Piccoli et al. (2012) examines the role of orexin receptors in compulsive food consumption, particularly in binge eating disorders. Though the specific compound is not directly studied, related benzofuran derivatives were evaluated for their potential in modulating feeding behaviors, suggesting a broader pharmacological interest in benzofuran compounds for treating compulsive eating behaviors (Piccoli et al., 2012).

Pharmacologically Active Benzothiophen Derivatives

Chapman et al. (1971) discuss the transformation of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, showcasing the chemical versatility of benzofuran-related structures in synthesizing pharmacologically active compounds. This highlights the importance of such structures in medicinal chemistry for developing new therapeutic agents (Chapman et al., 1971).

Analgesic and Anti-inflammatory Activities

Kenchappa and Bodke (2020) synthesized benzofuran pyrazole heterocycles, demonstrating their potential analgesic and anti-inflammatory activities. This study underscores the relevance of benzofuran derivatives in creating compounds with significant pharmacological activities (Kenchappa & Bodke, 2020).

CCR5 Antagonist Synthesis

Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, which included a step involving a benzofuran derivative. This research contributes to the development of new therapeutic agents for diseases such as HIV, showcasing the compound's utility in complex organic synthesis (Ikemoto et al., 2005).

Cyclization of Benzofuran Derivatives

Lisowskaya et al. (2006) explored the cyclization of certain benzofuran derivatives, demonstrating the chemical reactivity and potential for creating novel organic compounds with unique structures. This type of research is crucial for advancing organic chemistry and developing new materials and drugs (Lisowskaya et al., 2006).

将来の方向性

The future directions for this compound could involve further studies into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Given the biological and pharmacological activities of related compounds , it could also be interesting to explore potential applications in medical or pharmaceutical contexts.

作用機序

Target of Action

Similar compounds have been shown to have antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in these diseases.

Mode of Action

It’s known that similar compounds can undergo suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound likely affects biochemical pathways involved in the diseases it targets. For instance, in the case of antileishmanial activity, the compound may interact with the Leishmania major pteridine reductase 1 (Lm-PTR1), a key enzyme in the folate pathway . The compound’s interaction with this enzyme could disrupt the parasite’s ability to synthesize folate, a crucial nutrient.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound does indeed target Lm-PTR1 as suggested, it could potentially inhibit the growth of Leishmania parasites, leading to a reduction in disease symptoms .

特性

IUPAC Name |

methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO5/c1-11-18(19(22)23-2)15-9-14(7-8-17(15)25-11)24-10-16(21)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPIBEJJKBZKIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Dimethylamino)phenyl]-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2897078.png)

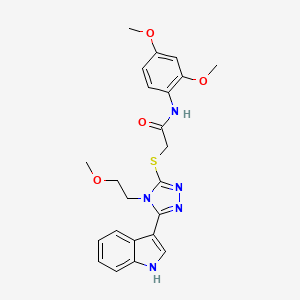

![Diethyl 5-[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2897079.png)

![2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2897082.png)

![7-(5-chloro-2-methylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2897083.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2897084.png)

![4-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2897091.png)

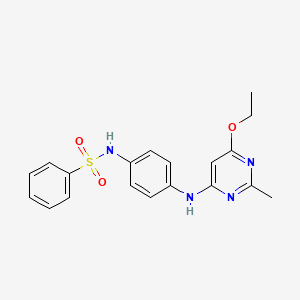

![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2897095.png)